molecular formula C24H23NO3 B3549376 N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide

N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide

Cat. No.: B3549376
M. Wt: 373.4 g/mol
InChI Key: UYECTAJPTSJTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide is an organic compound characterized by its complex aromatic structure

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-16-4-13-23(14-17(16)2)28-15-19-5-7-21(8-6-19)24(27)25-22-11-9-20(10-12-22)18(3)26/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYECTAJPTSJTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide typically involves a multi-step process:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of aniline to form 4-acetylaniline. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Etherification: The next step involves the etherification of 3,4-dimethylphenol with a suitable halomethylbenzene derivative under basic conditions to form 4-[(3,4-dimethylphenoxy)methyl]benzene.

    Amide Bond Formation: Finally, the two intermediates are coupled through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often optimized to reduce costs and improve yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy moiety, forming carboxylic acids or aldehydes.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential applications in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.
  • May serve as a lead compound for drug development.

Industry:

  • Utilized in the production of specialty polymers and materials.
  • Employed as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The acetylphenyl and dimethylphenoxy groups can engage in hydrophobic interactions, while the amide bond may participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

    N-(4-acetylphenyl)-4-[(2,3-dimethylphenoxy)methyl]benzamide: Similar structure but with different methyl group positions, affecting its reactivity and interactions.

    N-(4-acetylphenyl)-4-[(3,4-dimethoxyphenoxy)methyl]benzamide: Contains methoxy groups instead of methyl groups, which can influence its electronic properties and solubility.

Uniqueness: N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide is unique due to the specific positioning of its functional groups, which can significantly impact its chemical behavior and biological activity. The combination of acetyl, phenyl, and dimethylphenoxy groups provides a distinct profile that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-4-[(3,4-dimethylphenoxy)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.